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Abstract: Butylhydroxyanisole (BHA) is a synthetic phenolic antioxidant widely used as a
preservative in food, food packaging, animal feed, and cosmetics.[1][2] Its safety has been a
subject of extensive research and debate following findings of its carcinogenicity in the
forestomach of rodents.[3][4] The International Agency for Research on Cancer (IARC) has
classified BHA as a Group 2B carcinogen, "possibly carcinogenic to humans,” based on
sufficient evidence in experimental animals.[4][5] This technical guide provides an in-depth
review of the key animal studies, experimental protocols, and proposed mechanisms
underlying BHA-induced carcinogenesis, with a focus on quantitative data and the species-
specific nature of its effects.

Carcinogenicity Bioassays: Quantitative Overview

Dietary exposure to high doses of BHA has been shown to induce benign and malignant
tumors, specifically in the forestomach of rats, mice, and hamsters.[6] The primary tumor types
observed are papillomas and squamous cell carcinomas.[1][7] The carcinogenic effect is
consistently localized to the forestomach, a non-glandular organ present in rodents but not in
humans, which is a critical point in human risk assessment.[8][9]

Table 1: Dose-Response of BHA-Induced Forestomach
Lesions in F344 Rats (Male)

Data synthesized from Ito et al., 1986.[10]
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Squamous
BHA in Diet . Hyperplasia Papilloma Cell
Duration ) . .
(%) Incidence (%) Incidence (%) Carcinoma
Incidence (%)
0 (Control) 104 weeks 0 0 0
0.125 104 weeks 12.8 0 0
0.25 104 weeks 76.9 0 0
0.5 104 weeks 100 2.1 0
1.0 104 weeks 100 20.0 4.3
2.0 104 weeks 100 100 34.8

Table 2: Carcinogenicity of BHA in F344 Rats (Both
Sexes)

Data synthesized from Ito et al., 1983.[7]
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Species/Str BHA in Diet . Forestomac Incidence
. Sex Duration .
ain (%) h Lesion (%)
F344 Rat Male 2.0 2 years Papilloma 100
Squamous
2.0 2 years Cell 35
Carcinoma
0.5 2 years Papilloma 12
Squamous
0.5 2 years Cell 0
Carcinoma
F344 Rat Female 2.0 2 years Papilloma 97
Squamous
2.0 2 years Cell 28
Carcinoma
0.5 2 years Papilloma 12
Squamous
0.5 2 years Cell 0
Carcinoma

These studies demonstrate a clear dose-dependent relationship between BHA administration
and the incidence of proliferative and neoplastic lesions in the rodent forestomach.[10]

Experimental Protocols

The methodologies employed in BHA carcinogenicity studies are crucial for interpreting the
results. The following protocol is a representative summary based on seminal studies
conducted in F344 rats.[7][10]

Objective: To assess the long-term carcinogenicity of dietary BHA administration.
Animal Model:

e Species: Rat
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Strain: Fischer 344 (F344)

Age: Approximately 6 weeks at the start of the study.

Sex: Both male and female, housed separately.

Group Size: Typically 50 animals per dose group.
Diet and Administration:
o Basal Diet: Standard powdered laboratory diet.

e Test Substance: BHA (commercial grade, typically a mixture of 2- and 3-isomers) is mixed
into the powdered diet at specified concentrations (e.g., 0%, 0.5%, 2.0%).[7]

o Administration: Animals have ad libitum access to the respective diets and water for the
duration of the study.

e Duration: Long-term, typically 104 weeks (2 years).[7][10]
In-Life Observations:
e Animals are observed daily for clinical signs of toxicity.

o Body weight and food consumption are recorded weekly for the first few months and then at
monthly intervals.

Terminal Procedures:

o Necropsy: At the end of the study, all surviving animals are euthanized. A complete gross
necropsy is performed on all animals, including those that die or are sacrificed moribund
during the study.

e Histopathology: The forestomach, glandular stomach, and other major organs are preserved
in formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and
eosin (H&E).
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» Evaluation: A veterinary pathologist examines the tissues microscopically for neoplastic
(carcinomas, papillomas) and non-neoplastic (hyperplasia) lesions.
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Typical workflow for a long-term BHA carcinogenicity bioassay.

Proposed Mechanism of Carcinogenicity

The weight of evidence suggests that BHA is not a direct-acting genotoxic carcinogen.[8][11]
Instead, its carcinogenic activity in the rodent forestomach is believed to occur through an
epigenetic mechanism involving cytotoxicity and sustained cell proliferation.[5][8]

Metabolism

While some BHA is excreted unchanged, a significant portion is metabolized in the liver and
potentially within the stomach itself.[12][13] Key metabolites include tert-butylhydroquinone
(TBHQ) and tert-butylquinone (TBQ).[14] These metabolites, particularly TBHQ, are more
reactive and are implicated in the subsequent cellular effects.[14][15]

Butylhydroxyanisole (BHA)

Phase I
Metabolism

tert-Butylhydroquinone (TBHQ)

Oxidation/ Reduction

Other Conjugated Metabolites

tert-Butylquinone (TBQ) (for excretion)
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Simplified metabolic pathway of BHA.

Cellular Signhaling and Pathogenesis

The proposed carcinogenic mechanism is a multi-step process initiated by high local
concentrations of BHA and its metabolites in the forestomach:

o Oxidative Stress: BHA and its metabolites, particularly TBHQ, can undergo redox cycling,
leading to the generation of reactive oxygen species (ROS).[16][17] This induces a state of
oxidative stress in the epithelial cells of the forestomach.

o Cytotoxicity: High levels of oxidative stress and direct chemical effects lead to cell damage
and death (cytotoxicity) in the superficial layers of the forestomach epithelium.[8]

o Regenerative Cell Proliferation: In response to the cytotoxicity, the tissue initiates a
compensatory, regenerative proliferative response to replace the damaged cells.[5][8]

o Hyperplasia and Tumors: Chronic, sustained administration of high doses of BHA leads to a
perpetual cycle of cell death and regeneration. This sustained proliferative pressure, in the
absence of genotoxicity, is sufficient to promote the development of hyperplasia, followed by
benign papillomas, and ultimately, malignant squamous cell carcinomas.[8][10]
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Proposed epigenetic mechanism of BHA-induced forestomach carcinogenesis.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1212938?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Genotoxicity Profile

Extensive testing has shown a general lack of genotoxic activity for BHA. Studies including the
Salmonella/microsome mutagenesis test (Ames test), hepatocyte primary culture/DNA repair
tests, and sister chromatid exchange assays have yielded negative results, indicating that BHA
does not directly damage DNA.[11][18] This lack of genotoxicity is a key piece of evidence
supporting the proposed epigenetic mechanism of carcinogenesis driven by cytotoxicity and
cell proliferation.[8]

Species-Specificity and Human Relevance

The carcinogenicity of BHA is highly specific to the forestomach of rodents.[9] This organ,
which serves as a food storage and fermentation chamber, has a squamous epithelium similar
to the esophagus. Crucially, humans and other species like dogs, pigs, and monkeys do not
have a forestomach.[5][8]

Studies in species without a forestomach have not found BHA to be carcinogenic.[5] While
some proliferative effects were noted in the esophagus of monkeys and pigs at high doses,
these were less severe than those in the rodent forestomach.[5] The argument is therefore
made that the conditions leading to tumor formation in rodents—high, sustained local
concentrations of a cytotoxic agent in a uniqgue organ—are not relevant to humans, especially
at the low levels encountered in the diet.[8][9]

Conclusion

The available evidence from animal models indicates that Butylhydroxyanisole is a potent,
dose-dependent carcinogen in the forestomach of rodents. The mechanism of action is widely
considered to be non-genotoxic, involving a sequence of oxidative stress, chronic cytotoxicity,
and sustained regenerative cell proliferation. The profound species-specificity of this effect,
linked to an organ absent in humans, forms the primary basis for the assessment that BHA is
unlikely to pose a carcinogenic risk to humans at typical dietary exposure levels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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 To cite this document: BenchChem. [The Carcinogenicity of Butylhydroxyanisole (BHA) in
Animal Models: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1212938#carcinogenicity-of-butylhydroxyanisole-in-
animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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